4-Chloropyridazin-3-ol
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Overview
Description
4-Chloropyridazin-3-ol is a chemical compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant pharmaceutical importance. Pyridazines are known for their wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties .
Synthesis Analysis
The synthesis of 4-Chloropyridazin-3-ol derivatives involves various chemical reactions. For instance, the synthesis of 4-chloro-5-hydrazino-3-pyridazone derivatives is achieved by reacting 4,5-dichloro-3-pyridazone with hydrazine, followed by the preparation of numerous hydrazones . Another method includes treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane to eventually synthesize a triazolopyridazine compound . Additionally, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques .
Molecular Structure Analysis
The molecular structure of 4-Chloropyridazin-3-ol derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, the crystal structure of a synthesized triazolopyridazine compound was confirmed to crystallize in the monoclinic crystal system with the space group P21/c . Another derivative crystallized in an orthorhombic space group Pnma, with detailed crystallographic data provided .
Chemical Reactions Analysis
4-Chloropyridazin-3-ol derivatives undergo various chemical reactions to form new compounds. For instance, the reaction of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with different reagents leads to the formation of several derivatives, including N-dialkylaminomethyl derivatives and a 3-chloro pyridazinone derivative . The reactivity of these derivatives towards different reagents has been studied, providing insights into the chemical behavior of the pyridazinone nucleus.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloropyridazin-3-ol derivatives have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been used to understand the intermolecular interactions and molecular packing in crystals . The crystal structure of 4,5-dichloropyridazin-3-(2H)-one has been characterized, and its molecular geometry and vibrational frequencies have been calculated using DFT, showing good agreement with experimental data .
Scientific Research Applications
Synthesis of Novel Derivatives
- 4-Chloropyridazin-3-ol serves as a precursor in the synthesis of indolylpyridazinone derivatives with anticipated antibacterial activity, demonstrating its utility in developing new antibacterial agents (Abubshait, 2007).
- The compound is also used in creating new heterocyclic compounds with potential antimicrobial and antifungal activities, showcasing its versatility in pharmaceutical chemistry (Sayed et al., 2003).
Corrosion Inhibition
- Pyridazine derivatives, including those related to 4-Chloropyridazin-3-ol, are investigated for their efficacy as corrosion inhibitors for mild steel in acidic environments, highlighting their industrial application in extending the life of metal structures (Mashuga et al., 2017).
Anticancer Potential
- Derivatives of 4-Chloropyridazin-3-ol have been evaluated for their in vitro cytotoxic activities against leukemia and breast adenocarcinoma cell lines, indicating their potential as leads in anticancer drug development (Mamta et al., 2019).
Molecular Interaction Studies
- Experimental and theoretical studies on the interaction of pyridazine derivatives with mild steel surfaces in corrosive media provide insights into their protective mechanisms, suggesting applications in materials science and engineering (Olasunkanmi et al., 2018).
Structural and Medicinal Chemistry
- The synthesis and structural analysis of chloropyridazin-3(2H)-ones and their reactions provide a foundation for designing novel compounds with desired pharmacological properties, emphasizing the role of 4-Chloropyridazin-3-ol derivatives in medicinal chemistry and drug design (Sallam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAYTBDMJFIQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592020 |
Source
|
Record name | 4-Chloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridazin-3-ol | |
CAS RN |
1677-79-8 |
Source
|
Record name | 4-Chloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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